molecular formula C15H12Br2O B1532406 1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one CAS No. 898761-25-6

1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one

Cat. No.: B1532406
CAS No.: 898761-25-6
M. Wt: 368.06 g/mol
InChI Key: WAZXRZVOMNGRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one is an organic compound characterized by the presence of two bromophenyl groups attached to a propanone backbone

Synthetic Routes and Reaction Conditions:

  • Bromination of Propanone Derivatives: The compound can be synthesized by the bromination of propanone derivatives using bromine in the presence of a suitable catalyst.

  • Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to couple bromophenyl groups with propanone derivatives.

Industrial Production Methods:

  • Batch Production: Industrial production often involves batch processes where reactants are mixed in controlled conditions to ensure consistent product quality.

  • Continuous Flow Synthesis: Advanced methods include continuous flow synthesis, which allows for more efficient and scalable production.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution Reactions: Substitution reactions involving the bromophenyl groups can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)-2-(4-bromophenyl)ethanone: Similar structure but different positioning of the bromophenyl groups.

  • 1-(3-Bromophenyl)-3-(3-bromophenyl)propan-1-one: Similar but with different positions of bromination on the phenyl rings.

This detailed overview provides a comprehensive understanding of 1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one, highlighting its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-(3-bromophenyl)-3-(4-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZXRZVOMNGRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one
Reactant of Route 5
1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.